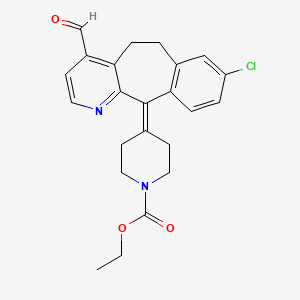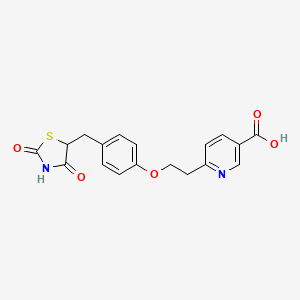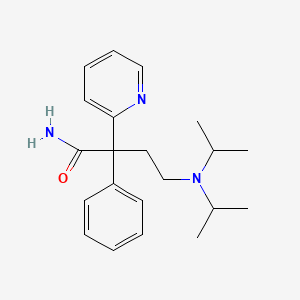
rac Desethyl Oxybutynin-d11 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac Desethyl Oxybutynin-d11 Hydrochloride is a stable isotope labelled metabolite of the drug Oxybutynin . It is used in the treatment of incontinence . The molecular formula is C20 D11 H16 N O3 . H Cl and the molecular weight is 376.96 .
Molecular Structure Analysis
The molecular structure of rac Desethyl Oxybutynin-d11 Hydrochloride can be represented by the SMILES notation:Cl. [2H]C1 ( [2H])C ( [2H]) ( [2H])C ( [2H]) ( [2H])C ( [2H]) (C (O) (C (=O)OCC#CCNCC)c2ccccc2)C ( [2H]) ( [2H])C1 ( [2H]) [2H] . The IUPAC name is 4- (ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2- (1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride . Physical And Chemical Properties Analysis
The molecular weight of rac Desethyl Oxybutynin-d11 Hydrochloride is 377.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 7 . The exact mass is 376.2448157 g/mol and the monoisotopic mass is 376.2448157 g/mol . The topological polar surface area is 58.6 Ų .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
rac Desethyl Oxybutynin-d11 Hydrochloride: is used as a tracer in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion (ADME) of oxybutynin in the body. This compound, created by replacing certain hydrogen atoms with deuterium, allows for precise tracking due to its stable isotope labeling .
Metabolic Pathway Analysis
The stable isotope labeling of this compound also facilitates the study of metabolic pathways in vivo. Researchers can safely trace the metabolic processes involving oxybutynin without affecting the system’s dynamics .
Environmental Pollutant Standards
In environmental studies, rac Desethyl Oxybutynin-d11 Hydrochloride serves as a standard for detecting pollutants. It’s used to measure levels of environmental contaminants in air, water, soil, sediment, and food .
Clinical Diagnostic Research
This compound can be used in clinical diagnostic research to understand drug interactions and effects within the human body. It helps in determining the pharmacological profile and therapeutic index of oxybutynin .
Analytical Reference Standards
It is available for purchase as a reference standard for laboratory use, ensuring accuracy and consistency in analytical testing related to neurology research chemicals .
Muscarinic Acetylcholine Receptor Studies
As an active metabolite of oxybutynin, rac Desethyl Oxybutynin-d11 Hydrochloride binds to muscarinic acetylcholine receptors (mAChRs). It’s used to study receptor binding affinity and antagonist activity on mAChRs in various tissues such as rat bladder, submaxillary gland, heart, and colon .
Mecanismo De Acción
Target of Action
The primary target of rac Desethyl Oxybutynin-d11 Hydrochloride is the muscarinic acetylcholine receptor (mAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound acts as an antagonist, meaning it blocks the action of acetylcholine, a neurotransmitter, on these receptors .
Mode of Action
rac Desethyl Oxybutynin-d11 Hydrochloride binds to mAChRs in various tissues, including the bladder, submaxillary gland, heart, and colon . By doing so, it inhibits the action of acetylcholine, thereby reducing the activity of these tissues .
Biochemical Pathways
The compound is an active metabolite of oxybutynin, formed by the action of the cytochrome P450 (CYP) isoform CYP3A4 . This metabolic pathway is crucial for the drug’s activity, as it converts oxybutynin into its active form .
Pharmacokinetics
This suggests that it has properties that allow it to be tracked as it is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The primary result of the action of rac Desethyl Oxybutynin-d11 Hydrochloride is a reduction in micturition pressure . This is achieved by its antagonistic action on mAChRs in the bladder, which reduces the contractile activity of the bladder muscles .
Propiedades
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac Desethyl Oxybutynin-d11 Hydrochloride | |
CAS RN |
1216405-15-0 |
Source


|
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

